Ensartinib - 1370651-20-9

Ensartinib

Catalog Number: EVT-287524
CAS Number: 1370651-20-9
Molecular Formula: C26H27Cl2FN6O3
Molecular Weight: 561.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ensartinib (X-396) is a second-generation, orally available, small-molecule inhibitor of the receptor tyrosine kinase anaplastic lymphoma kinase (ALK). [] It was developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Ensartinib has also shown activity against other kinases including MET, ABL, Axl, EPHA2, LTK, ROS1, and SLK. [, , , ] Ensartinib is considered a promising therapeutic agent due to its high potency against various crizotinib-resistant ALK mutations, its ability to penetrate the blood-brain barrier, and its generally favorable safety profile. [, , , , , , , ]

Crizotinib

  • Compound Description: Crizotinib is a first-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) used for the treatment of ALK-positive non-small cell lung cancer (NSCLC). It is known to have limited penetration into the central nervous system (CNS). []
  • Relevance: Crizotinib serves as a comparator to ensartinib in several studies, with ensartinib demonstrating superior efficacy, particularly in terms of progression-free survival and intracranial response rates in patients with brain metastases. [, , , , , ]

Ceritinib

  • Compound Description: Ceritinib is a second-generation ALK TKI with improved potency against certain crizotinib-resistant ALK mutations. []
  • Relevance: Ensartinib has shown comparable or superior efficacy to ceritinib in clinical trials, with a potentially more favorable safety profile. [, , , ]

Alectinib

  • Compound Description: Alectinib is a second-generation ALK TKI recognized for its efficacy and generally well-tolerated safety profile. [, , ]

Brigatinib

  • Compound Description: Brigatinib is a second-generation ALK TKI that is effective against a broad spectrum of ALK mutations, including those conferring resistance to crizotinib. []
  • Relevance: Similar to alectinib, ensartinib exhibits comparable efficacy to brigatinib in treating ALK-positive NSCLC, but with potential cost advantages. [, , ]

Lorlatinib

  • Compound Description: Lorlatinib is a third-generation ALK TKI designed to overcome resistance to first- and second-generation ALK inhibitors, demonstrating activity against a broader range of ALK mutations. [, , ]
  • Relevance: While lorlatinib may offer improved efficacy compared to ensartinib in some cases, it comes at a significantly higher cost. [, ] Additionally, ensartinib has shown effectiveness in treating a patient who developed resistance to multiple ALK TKIs, including lorlatinib. []

Repotrectinib (TPX-0005)

  • Compound Description: Repotrectinib is an investigational next-generation ALK TKI currently under development, aiming to overcome resistance mutations, including those conferring resistance to first- and second-generation ALK inhibitors. []
  • Relevance: A preclinical study suggests that repotrectinib and ensartinib could be considered as sequential treatment options after alectinib, based on predicted resistance mutation profiles. []

Daunorubicin

  • Compound Description: Daunorubicin is a chemotherapeutic agent that is a substrate of the ABCB1 drug efflux transporter. []
  • Relevance: Ensartinib inhibits ABCB1 and enhances the antiproliferative effects of daunorubicin in ABCB1-overexpressing cells, indicating a potential strategy for overcoming drug resistance. []

Mitoxantrone

  • Compound Description: Mitoxantrone is a chemotherapeutic agent that is a substrate of the ABCG2 drug efflux transporter. []
  • Relevance: Ensartinib inhibits ABCG2 and increases the cytotoxic effects of mitoxantrone in ABCG2-overexpressing cells, suggesting its potential to modulate multidrug resistance. []

Docetaxel

  • Compound Description: Docetaxel is a chemotherapeutic agent that is metabolized by the CYP3A4 enzyme. []
  • Relevance: Ensartinib inhibits CYP3A4 and enhances the cytotoxic effects of docetaxel in CYP3A4-overexpressing cells, indicating a potential for synergistic effects and modulation of drug metabolism. []

Tariquidar

  • Compound Description: Tariquidar is a P-glycoprotein (P-gp) inhibitor. []
  • Relevance: Tariquidar was used to demonstrate that P-gp-mediated efflux contributes to ensartinib resistance. Co-treatment with tariquidar restored ensartinib sensitivity in P-gp-overexpressing cancer cells. []

X-396-d4

  • Compound Description: X-396-d4 is a deuterated form of ensartinib, serving as an internal standard in a pharmacokinetic study. []
  • Relevance: X-396-d4 was used to ensure accurate quantification of ensartinib concentrations in plasma samples. []
Synthesis Analysis

The synthesis of ensartinib involves several key steps that focus on creating a compound with high selectivity for ALK. The synthetic route generally begins with the formation of a core structure that incorporates an isopropoxy group and a chloro substituent. The synthesis can be achieved through various methods including:

  1. Stepwise Synthesis: Involves sequential reactions where intermediates are purified before proceeding to the next step.
  2. One-Pot Reactions: These reactions combine multiple steps into a single reaction vessel, enhancing efficiency and yield.

Technical details regarding the synthesis include the use of specific reagents and conditions that optimize yield and purity. For example, reactions may require controlled temperatures and inert atmospheres to prevent degradation or side reactions .

Molecular Structure Analysis

Ensartinib's molecular structure reveals a complex arrangement that contributes to its binding affinity for the ALK receptor. The chemical formula is C22_{22}H24_{24}ClN3_{3}O2_{2}, and it features a chloro-substituted phenyl ring connected to an isopropoxy group through a piperazine linker.

  • Molecular Weight: 391.89 g/mol
  • Structural Characteristics: The presence of multiple functional groups enhances its solubility and interaction with biological targets.

The three-dimensional conformation of ensartinib allows it to effectively fit into the ATP-binding site of ALK, inhibiting its activity .

Chemical Reactions Analysis

Ensartinib participates in several chemical reactions that are critical for its pharmacological activity:

  1. Binding Interactions: Ensartinib binds to the ATP-binding pocket of the ALK kinase domain, leading to inhibition of downstream signaling pathways involved in cell proliferation.
  2. Metabolic Reactions: The compound undergoes metabolic transformation primarily through cytochrome P450 enzymes, particularly CYP3A4, which can lead to variations in its pharmacokinetics among patients.

These reactions are crucial for understanding both the therapeutic effects and potential side effects associated with ensartinib treatment .

Mechanism of Action

The mechanism of action of ensartinib involves selective inhibition of ALK phosphorylation, which disrupts oncogenic signaling pathways. Upon binding to ALK, ensartinib prevents ATP from binding to the kinase domain, thereby inhibiting its activity. This leads to:

  • Decreased Cell Proliferation: Tumor cells that rely on ALK signaling for growth are unable to proliferate effectively.
  • Induction of Apoptosis: Inhibition of ALK can trigger programmed cell death in sensitive cancer cells.

Clinical studies have shown significant tumor shrinkage in patients treated with ensartinib, demonstrating its effectiveness against ALK-positive NSCLC .

Physical and Chemical Properties Analysis

Ensartinib possesses several notable physical and chemical properties:

These properties influence its formulation as a pharmaceutical product and its administration route .

Applications

Ensartinib is primarily used for treating patients with advanced ALK-positive non-small cell lung cancer who have progressed on or are intolerant to prior therapies. Clinical applications include:

  • First-Line Treatment: In patients who have not previously received ALK inhibitors.
  • Resistant Cases: Effective in cases where patients have developed resistance to other treatments such as crizotinib.

Research continues into potential uses beyond lung cancer, including investigations into other malignancies driven by ALK rearrangements .

Properties

CAS Number

1370651-20-9

Product Name

Ensartinib

IUPAC Name

6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-[(3R,5S)-3,5-dimethylpiperazine-1-carbonyl]phenyl]pyridazine-3-carboxamide

Molecular Formula

C26H27Cl2FN6O3

Molecular Weight

561.4 g/mol

InChI

InChI=1S/C26H27Cl2FN6O3/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36)/t13-,14+,15-/m1/s1

InChI Key

GLYMPHUVMRFTFV-QLFBSQMISA-N

SMILES

CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N

Solubility

Soluble in DMSO, not in water

Synonyms

X396; X-396; X 396; Ensartinib.

Canonical SMILES

CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.